
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclopropylmethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized pyrrolidine compounds.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The cyclopropylmethyl group and the pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Cyclopropylmethyl)pyrrolidin-3-amine
- 3-(Cyclopropylmethyl)pyrrolidine
- N-Cyclopropylmethylpyrrolidine
Uniqueness
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific structural features, such as the presence of the cyclopropylmethyl group and the dihydrochloride salt form. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H18Cl2N2 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8-3-4-10(6-8)5-7-1-2-7;;/h7-8H,1-6,9H2;2*1H |
Clé InChI |
BMWOHQXDOOJSBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2CCC(C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


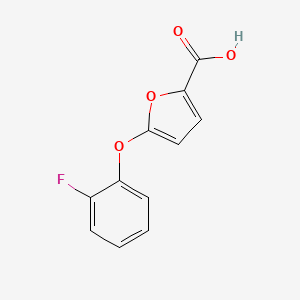
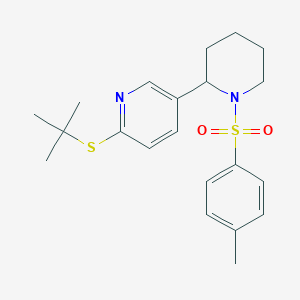

![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
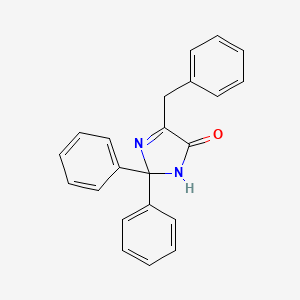
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
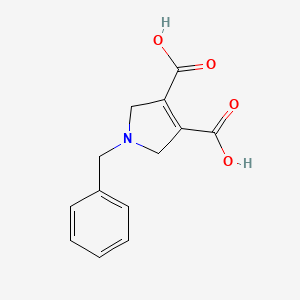
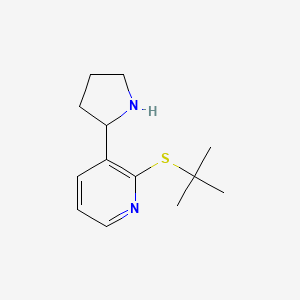
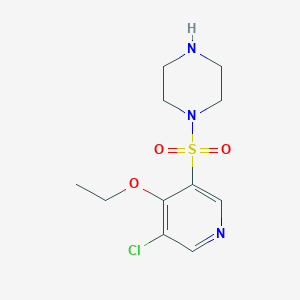
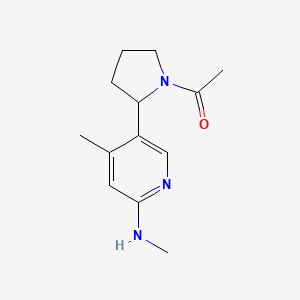


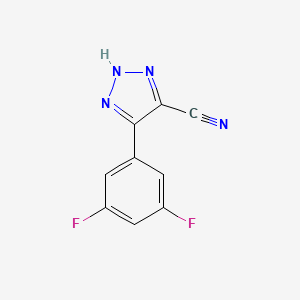
![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)
